Lipophilicity (LogP) Comparison: N-Cyclopropylmethyl vs. N-Propyl Substituent on the Benzofuran-2-ylmethylamine Scaffold
The N-cyclopropylmethyl substituent in the target compound yields a computed LogP of 2.93, which is identical to that of the N-propyl analog [(1-benzofuran-2-yl)methyl](propyl)amine (CAS 24282-74-4) at LogP 2.93 . However, the cyclopropylmethyl group achieves this lipophilicity with one fewer carbon atom and a distinctly different three-dimensional topology. The cyclopropane ring introduces ring strain and sp²-like character that alters the electron distribution at the amine nitrogen, affecting pKa and hydrogen-bonding propensity in ways not captured by LogP alone [1]. This means the two compounds, despite identical computed LogP values, are expected to exhibit different ionization profiles at physiological pH and therefore different permeability and tissue distribution characteristics.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.93 (computed); TPSA = 25.17 Ų; H-bond donors = 1; H-bond acceptors = 2; rotatable bonds = 4 |
| Comparator Or Baseline | [(1-Benzofuran-2-yl)methyl](propyl)amine (CAS 24282-74-4): LogP = 2.93 (computed); TPSA = 25.17 Ų; H-bond donors = 1; H-bond acceptors = 2; rotatable bonds = 4 |
| Quantified Difference | ΔLogP = 0.00; but cyclopropylmethyl group introduces ring strain (~27.5 kcal/mol) and altered amine pKa not reflected in LogP [1] |
| Conditions | Computational prediction (unspecified algorithm); data reported on ChemScene and Leyan product pages |
Why This Matters
Identical LogP masks meaningful differences in ionization state and conformational constraint, making the two compounds non-interchangeable in SAR studies where amine basicity or rigidification is a design variable.
- [1] de Meijere, A. (1979). Bonding properties of cyclopropane and their chemical consequences. Angewandte Chemie International Edition, 18(11), 809–826. View Source
